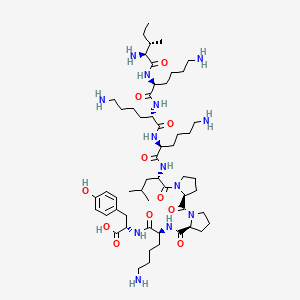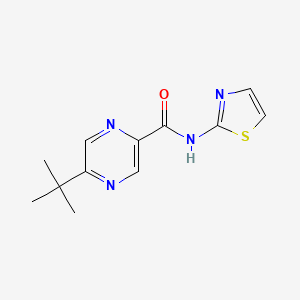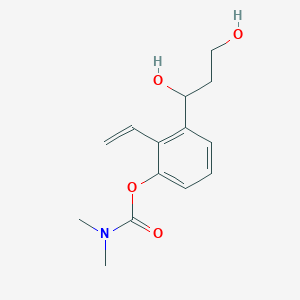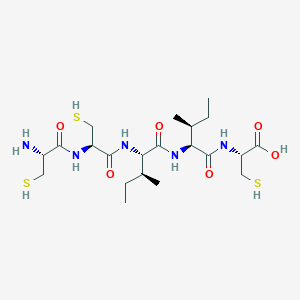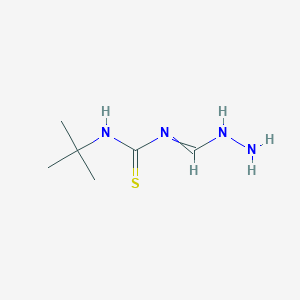
N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydrazinylmethylidene group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of tert-butyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isothiocyanate+Hydrazine derivative→N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thioureas with various functional groups.
科学的研究の応用
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the modulation of biochemical pathways. The presence of the thiourea moiety allows the compound to form strong interactions with metal ions and other biomolecules, contributing to its biological activity.
類似化合物との比較
Similar Compounds
N-tert-Butylthiourea: Similar structure but lacks the hydrazinylmethylidene group.
N,N’-Di-tert-butylthiourea: Contains two tert-butyl groups but lacks the hydrazinylmethylidene group.
N-tert-Butyl-N’-phenylthiourea: Contains a phenyl group instead of the hydrazinylmethylidene group.
Uniqueness
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is unique due to the presence of both the tert-butyl and hydrazinylmethylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
915949-22-3 |
|---|---|
分子式 |
C6H14N4S |
分子量 |
174.27 g/mol |
IUPAC名 |
1-tert-butyl-3-(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C6H14N4S/c1-6(2,3)10-5(11)8-4-9-7/h4H,7H2,1-3H3,(H2,8,9,10,11) |
InChIキー |
RQSUWQAYNURIQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=S)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
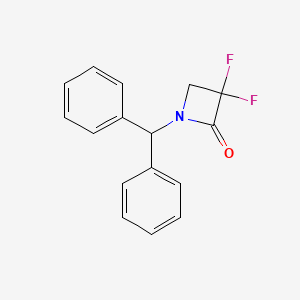
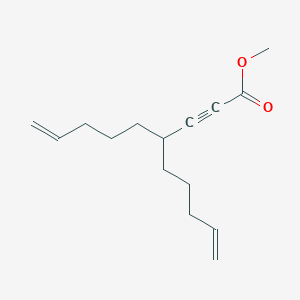
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
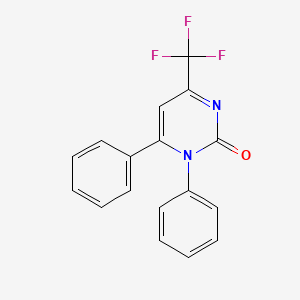
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
